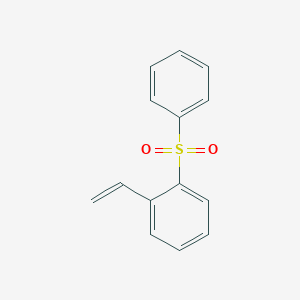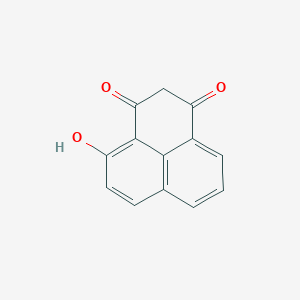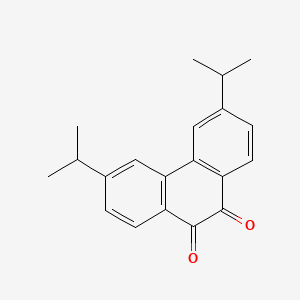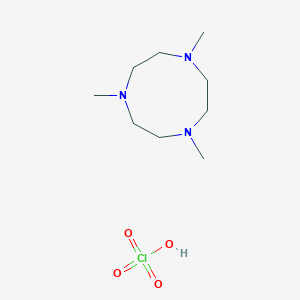
Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane: is a compound that combines perchloric acid (HClO4) with 1,4,7-trimethyl-1,4,7-triazacyclononane (C9H21N3). Perchloric acid is a strong acid commonly used in analytical chemistry, while 1,4,7-trimethyl-1,4,7-triazacyclononane is a tridentate ligand known for its ability to form stable complexes with transition metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,7-Trimethyl-1,4,7-triazacyclononane can be synthesized through the methylation of 1,4,7-triazacyclononane (TACN) using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Perchloric acid is industrially produced by the anodic oxidation of aqueous chlorine at a platinum electrode. This method avoids the formation of salts and allows for the direct production of perchloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7-Trimethyl-1,4,7-triazacyclononane primarily undergoes complexation reactions with metal ions. It forms stable complexes with transition metals such as silver, sodium, and potassium .
Common Reagents and Conditions:
Oxidation: Not typically involved in oxidation reactions.
Reduction: Not typically involved in reduction reactions.
Major Products: The major products formed from these reactions are metal-ligand complexes, which can have various applications in coordination chemistry .
Applications De Recherche Scientifique
Chemistry: 1,4,7-Trimethyl-1,4,7-triazacyclononane is used as a ligand in the preparation of transition metal complexes.
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It can be used to study metal ion transport and storage in biological systems .
Industry: In industry, perchloric acid is used in the preparation of perchlorate salts, which have applications in rocket propellants and explosives .
Mécanisme D'action
The mechanism by which 1,4,7-trimethyl-1,4,7-triazacyclononane exerts its effects involves the formation of coordination complexes with metal ions. The nitrogen atoms in the ligand donate electron pairs to the metal ion, forming a stable complex. This interaction can influence the reactivity and properties of the metal ion, making it useful in various applications .
Comparaison Avec Des Composés Similaires
1,4,7-Triazacyclononane (TACN): The parent compound of 1,4,7-trimethyl-1,4,7-triazacyclononane, known for forming stable complexes with metal ions.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another aza-crown ether with similar complexation properties.
Uniqueness: 1,4,7-Trimethyl-1,4,7-triazacyclononane is unique due to its methyl groups, which increase the steric bulk and influence the stability and selectivity of the metal complexes it forms. This makes it particularly useful in applications requiring specific metal-ligand interactions .
Propriétés
Numéro CAS |
111886-78-3 |
|---|---|
Formule moléculaire |
C9H22ClN3O4 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
perchloric acid;1,4,7-trimethyl-1,4,7-triazonane |
InChI |
InChI=1S/C9H21N3.ClHO4/c1-10-4-6-11(2)8-9-12(3)7-5-10;2-1(3,4)5/h4-9H2,1-3H3;(H,2,3,4,5) |
Clé InChI |
XSPWWJLDTBUEPO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CCN(CC1)C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)

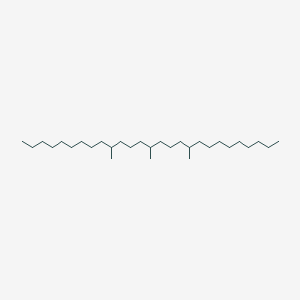
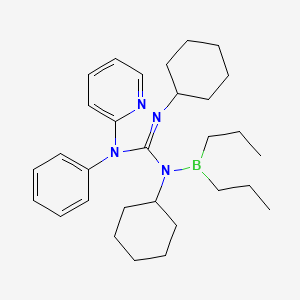
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
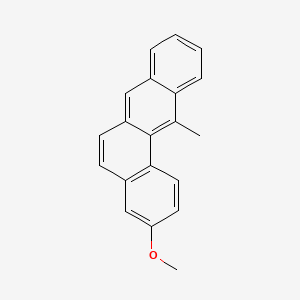
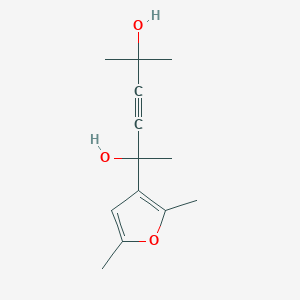
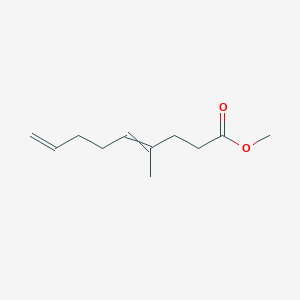
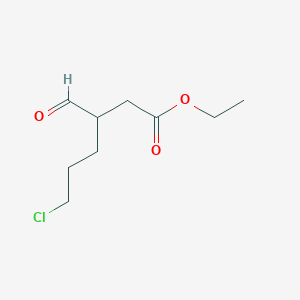
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
